molecular formula C20H25NO3 B255080 N-(2-butoxyphenyl)-4-phenoxybutanamide

N-(2-butoxyphenyl)-4-phenoxybutanamide

Cat. No.: B255080
M. Wt: 327.4 g/mol
InChI Key: PAGLFTPKXHPHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butoxyphenyl)-4-phenoxybutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenoxy group at the 4-position and a 2-butoxyphenyl moiety attached to the amide nitrogen. Its molecular formula is C₂₀H₂₅NO₃, with a molecular weight of 327.42 g/mol. The compound’s structure features a lipophilic butoxy chain in the ortho position of the phenyl ring, which may influence its physicochemical properties and biological interactions compared to analogs.

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

N-(2-butoxyphenyl)-4-phenoxybutanamide

InChI

InChI=1S/C20H25NO3/c1-2-3-15-24-19-13-8-7-12-18(19)21-20(22)14-9-16-23-17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3,(H,21,22)

InChI Key

PAGLFTPKXHPHHA-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-butoxyphenyl)-4-phenoxybutanamide with three structurally related compounds:

Compound Name Molecular Formula Substituent (Phenyl) Chain Substituent Molecular Weight (g/mol) Key Features
This compound C₂₀H₂₅NO₃ 2-butoxy 4-phenoxy 327.42 High lipophilicity due to butoxy chain
N-(4-methoxyphenyl)-4-phenoxybutanamide C₁₇H₁₉NO₃ 4-methoxy 4-phenoxy 285.34 Smaller substituent (methoxy) enhances solubility
N-(2-bromo-4-methylphenyl)-4-phenylbutanamide C₁₇H₁₈BrNO 2-bromo, 4-methyl 4-phenyl 332.23 Bromine increases molecular weight and polarity
4-Methoxybutyrylfentanyl C₂₄H₃₀N₂O₂ 4-methoxy Piperidine-related 390.51 Opioid activity due to piperidine core
Key Observations:

Substituent Position and Size: The butoxy group in the ortho position (2-butoxyphenyl) of the target compound introduces steric hindrance and increased lipophilicity compared to the para-substituted methoxy analog (N-(4-methoxyphenyl)-4-phenoxybutanamide). This may reduce aqueous solubility but enhance membrane permeability .

Chain Modifications: The 4-phenoxy group in the target compound and its methoxy analog creates a planar aromatic system, which may facilitate π-π stacking interactions. 4-Methoxybutyrylfentanyl’s piperidine core is critical for opioid receptor binding, a feature absent in the other compounds .

Pharmacological and Functional Insights

  • Lipophilicity and Bioavailability: The butoxy chain in this compound likely increases its logP value compared to the methoxy analog, suggesting greater blood-brain barrier penetration. However, this could also lead to slower metabolic clearance.
  • Biological Activity : While 4-Methoxybutyrylfentanyl exhibits opioid activity due to its piperidine moiety, the target compound and its analogs lack this structural feature, implying distinct pharmacological profiles .

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